2-(Propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid

Description

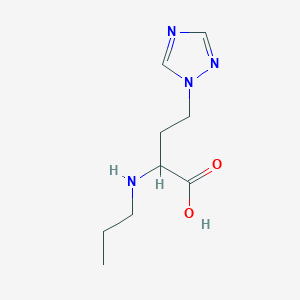

2-(Propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a synthetic organic compound that features a propylamino group and a triazole ring

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-(propylamino)-4-(1,2,4-triazol-1-yl)butanoic acid |

InChI |

InChI=1S/C9H16N4O2/c1-2-4-11-8(9(14)15)3-5-13-7-10-6-12-13/h6-8,11H,2-5H2,1H3,(H,14,15) |

InChI Key |

SRVZHCPQPAMCDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(CCN1C=NC=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:

Formation of the Propylamino Group: This can be achieved by reacting a suitable precursor with propylamine under controlled conditions.

Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving appropriate starting materials.

Final Assembly: The final step involves coupling the propylamino group and the triazole ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(Propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

2-(Amino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid: Similar structure but lacks the propyl group.

2-(Propylamino)-4-(1h-1,2,3-triazol-1-yl)butanoic acid: Similar structure but features a different triazole isomer.

Uniqueness

2-(Propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(Propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid (often referred to as "compound X") is a nitrogen-containing heterocyclic compound that has garnered attention in biomedical research due to its potential biological activities. This article reviews the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X has a complex structure characterized by the presence of a propylamino group and a triazole ring. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.22 g/mol |

| Solubility | Soluble in water |

| pKa | 9.5 |

Compound X has been studied for its potential effects on various biological systems. Preliminary research suggests that it may exert its effects through several mechanisms:

- Enzyme Inhibition : Compound X may inhibit specific enzymes involved in metabolic pathways, which could influence cellular processes.

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially affecting signaling pathways related to inflammation and cellular growth.

- Antioxidant Activity : Some studies indicate that compound X may possess antioxidant properties, which can protect cells from oxidative stress.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with compound X:

- Anti-inflammatory Activity : In vitro studies have demonstrated that compound X can reduce the production of pro-inflammatory cytokines in cultured cells, suggesting its potential use in inflammatory diseases.

- Neuroprotective Effects : Animal models have shown that compound X may protect neurons from damage induced by neurotoxic agents, indicating potential applications in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models of arthritis demonstrated that administration of compound X significantly reduced joint swelling and inflammation markers compared to control groups. The study concluded that compound X could serve as a therapeutic agent for inflammatory conditions .

Case Study 2: Neuroprotection

In another investigation involving rat models of Parkinson's disease, treatment with compound X resulted in improved motor function and reduced neuronal loss in the substantia nigra region. The findings suggest that compound X may offer protective benefits against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.